molecular formula C6H10Br2O2 B14735628 2,3-Dibromopropyl propanoate CAS No. 6065-79-8

2,3-Dibromopropyl propanoate

Cat. No.: B14735628
CAS No.: 6065-79-8
M. Wt: 273.95 g/mol
InChI Key: AQDCQWKURLTSAY-UHFFFAOYSA-N
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Description

2,3-Dibromopropyl propanoate: is an organic compound with the molecular formula C6H10Br2O2 It is a derivative of propanoic acid, where the hydrogen atoms at the 2 and 3 positions of the propyl group are replaced by bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromopropyl propanoate can be synthesized through the bromination of propyl propanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous addition of bromine and propyl propanoate to a reactor containing a suitable reaction medium. The reaction medium is often immiscible with the reactants, allowing for efficient separation and purification of the product. The process is optimized to achieve high yields and purity of the final compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromopropyl propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 2,3-dihydroxypropyl propanoate using reducing agents like lithium aluminum hydride (LiAlH4).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: 2,3-Dibromopropyl propanoate is used as a building block in organic synthesis. It serves as an intermediate for the preparation of various brominated compounds and can be used in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used to investigate the mechanisms of brominated compounds in biological systems.

Medicine: The compound is explored for its potential use in drug development. Its brominated structure makes it a candidate for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals. Its brominated nature imparts flame-retardant properties to materials, making it valuable in the manufacturing of fire-resistant products .

Mechanism of Action

The mechanism of action of 2,3-dibromopropyl propanoate involves its interaction with cellular components. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may induce oxidative stress and apoptosis in cells by generating reactive oxygen species (ROS). Additionally, it can interfere with cellular signaling pathways, affecting processes such as cell proliferation and differentiation .

Comparison with Similar Compounds

    2,3-Dibromo-1-propanol: A related compound used as an intermediate in the production of flame retardants and pharmaceuticals.

    Tris(2,3-dibromopropyl) phosphate: A flame retardant with similar brominated structure, used in various industrial applications.

    2,3-Dibromopropionic acid: Another brominated derivative of propanoic acid with similar chemical properties.

Uniqueness: 2,3-Dibromopropyl propanoate is unique due to its specific substitution pattern and ester functional group. This combination imparts distinct reactivity and properties compared to other brominated compounds. Its ester group makes it more suitable for certain synthetic applications, while the bromine atoms provide flame-retardant properties .

Properties

CAS No.

6065-79-8

Molecular Formula

C6H10Br2O2

Molecular Weight

273.95 g/mol

IUPAC Name

2,3-dibromopropyl propanoate

InChI

InChI=1S/C6H10Br2O2/c1-2-6(9)10-4-5(8)3-7/h5H,2-4H2,1H3

InChI Key

AQDCQWKURLTSAY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC(CBr)Br

Origin of Product

United States

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